molecular formula C22H21N3O3S2 B2532764 N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide CAS No. 923193-69-5

N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2532764
CAS No.: 923193-69-5
M. Wt: 439.55
InChI Key: BJCACWVEQNCWOP-UHFFFAOYSA-N
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Description

N-(3-(1-Propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. This molecule features a hybrid structure combining a 4,5-dihydro-1H-pyrazole (pyrazoline) core with both benzenesulfonamide and thiophene functionalities. This specific architecture is strategically valuable, as research on structurally related compounds has demonstrated potent inhibitory activity against critical enzymes such as carbonic anhydrase I and II (hCA I/II) and acetylcholinesterase (AChE) . The presence of the benzenesulfonamide group is a key pharmacophore known to confer strong binding affinity to the active site of carbonic anhydrase isoforms . Compounds from this class have shown in vitro inhibition constants ( K i values ) in the nanomolar range, often significantly lower than those of reference standards like acetazolamide . The incorporation of the thiophen-2-yl moiety and the N-propionyl substitution are hypothesized to optimize properties such as target binding and metabolic stability. Molecular docking and modeling studies suggest that such compounds fit well into the active sites of target enzymes, providing a rational basis for their high activity . Furthermore, the pyrazole-sulfonamide scaffold is recognized as a privileged structure in drug discovery, present in several FDA-approved therapies, underscoring its broad utility . This product is intended for research applications only, including in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of novel chemical entities. Researchers can utilize this compound to explore new therapeutic avenues for conditions where these enzymes play a critical role. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-2-22(26)25-20(21-12-7-13-29-21)15-19(23-25)16-8-6-9-17(14-16)24-30(27,28)18-10-4-3-5-11-18/h3-14,20,24H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCACWVEQNCWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a propionyl group and a thiophene moiety, linked to a benzenesulfonamide group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamides, including those with pyrazole structures, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (μg/mL)
Compound AS. pneumoniae0.0033
Compound BStaphylococcus epidermidis0.030
Compound CStreptococcus pyogenes0.060

Antileishmanial Activity

A series of pyrazole derivatives were evaluated for their antileishmanial activity against Leishmania species. The results demonstrated that certain derivatives exhibited IC50 values as low as 0.059 mM against L. infantum, indicating promising potential for treating leishmaniasis .

Table 2: Antileishmanial Activity of Pyrazole Derivatives

CompoundTarget SpeciesIC50 (mM)
Compound DL. infantum0.059
Compound EL. amazonensis0.070

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways in pathogens:

  • Enzyme Inhibition : Similar sulfonamide derivatives have been shown to act as inhibitors of carbonic anhydrase and cyclooxygenase enzymes, which are crucial in various physiological processes and disease mechanisms .
  • Cellular Interaction : The compound may interact with cellular receptors or proteins involved in pathogen survival and replication, leading to reduced viability.

Case Studies

Several studies have explored the pharmacological profiles of sulfonamide derivatives:

  • Cardiovascular Effects : One study examined the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts, suggesting potential cardiovascular benefits .
  • Cytotoxicity Evaluations : Cytotoxicity assays indicated that certain pyrazole sulfonamides possess selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Scientific Research Applications

Anticancer Properties

Recent studies have shown that compounds containing sulfonamide and pyrazole moieties exhibit promising anticancer activity. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In silico molecular docking studies suggest that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Preliminary tests indicate that N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Synthesis Methodology

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the Pyrazole Ring : Utilizing propionyl derivatives and thiophenes in the presence of appropriate catalysts.
  • Sulfonamide Formation : The final step often involves the reaction of the synthesized pyrazole with sulfonamide reagents under acidic or basic conditions to yield the target compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substitution Patterns : Variations in the substitution on the thiophene and pyrazole rings can significantly impact potency.
  • Electronic Properties : The electron-withdrawing or donating nature of substituents can alter the compound's reactivity and interaction with biological targets.

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that modifications to the pyrazole ring led to enhanced anticancer properties in vitro against various cancer cell lines. The study highlighted specific derivatives that exhibited IC50 values in the low micromolar range.

Case Study 2: Anti-inflammatory Potential

Research conducted by MDPI indicated that certain derivatives of benzenesulfonamides showed promising results as inhibitors of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in chronic inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Acyl Group Aryl Substituent Sulfonamide Position Molecular Weight (g/mol)* Predicted logP*
Target Compound Propionyl Thiophen-2-yl meta ~443.5 ~3.2
CCG-28511 Isobutyryl 2-Methylphenyl meta ~457.6 ~3.8
3-Methyl-1-(4-sulfamoylphenyl)-5-pyrazolone Acetyl None para ~265.3 ~1.5

*Values estimated based on structural features.

  • Acyl Groups: The propionyl group (C₃H₅O) in the target compound provides moderate lipophilicity and chain flexibility, balancing solubility and membrane permeability. Acetyl (C₂H₃O) in the pyrazolone analogue lowers molecular weight and logP, favoring solubility but possibly reducing tissue penetration .
  • Aryl Substituents :

    • Thiophen-2-yl introduces sulfur-mediated polar interactions and aromaticity, which may enhance binding to metalloenzymes or aromatic pockets.
    • 2-Methylphenyl in CCG-28511 adds hydrophobic volume, favoring van der Waals interactions but lacking heteroatom-based polarity .
  • Sulfonamide Position :

    • The meta position in the target compound and CCG-28511 may orient the sulfonamide group for optimal hydrogen bonding in enzyme active sites.
    • The para position in the pyrazolone analogue could alter spatial accessibility, affecting target engagement .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity (logP) :
    The target compound’s logP (~3.2) suggests moderate membrane permeability, intermediate between the highly polar pyrazolone analogue (logP ~1.5) and the more lipophilic CCG-28511 (logP ~3.8). This balance may optimize blood-brain barrier penetration or oral bioavailability.

  • Smaller analogues like the pyrazolone derivative (MW ~265.3) align better with traditional guidelines .

Computational Insights

Wavefunction analysis tools like Multiwfn can predict electronic properties critical for binding:

  • Electrostatic Potential (ESP): The thiophene’s sulfur atom may create localized negative ESP regions, favoring interactions with cationic residues in target proteins.
  • Bond Order Analysis : The dihydropyrazole ring’s C–N bonds likely exhibit partial double-bond character, rigidifying the structure and reducing conformational entropy upon binding.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary parameters (e.g., reaction temperature, catalyst loading, solvent polarity) to identify optimal conditions . Computational reaction path searches, such as those using quantum chemical calculations, can further narrow down viable pathways by predicting activation energies and intermediates .

Q. How can researchers characterize the compound’s physicochemical properties (e.g., solubility, stability) for in vitro studies?

  • Methodological Answer :

  • Solubility : Use reverse-phase HPLC with a gradient elution system to determine solubility in aqueous buffers or organic solvents, referencing logP values (e.g., XlogP ≈ 3, as seen in structurally similar sulfonamides) .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions, monitoring degradation via LC-MS or NMR .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Follow institutional Chemical Hygiene Plans (e.g., OSHA/GBZ standards) for handling sulfonamides, including fume hood use, PPE (gloves, lab coats), and waste disposal .
  • Reference safety data from analogous compounds (e.g., density ~1.5 g/cm³, hydrogen-bonding capacity: 1 donor/5 acceptors) to assess flammability or reactivity risks .

Q. How can biological activity be preliminarily assessed for this compound?

  • Methodological Answer : Use high-throughput screening (HTS) assays targeting receptors or enzymes structurally related to the pyrazoline-sulfonamide scaffold (e.g., cyclooxygenase inhibition). Validate hits with dose-response curves (IC₅₀) and compare to known inhibitors .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reaction byproducts)?

  • Methodological Answer :

  • Apply density functional theory (DFT) to model competing reaction pathways and identify low-energy intermediates that may explain byproducts. Cross-validate with experimental MS/MS fragmentation patterns .
  • Use Bayesian statistical analysis to quantify uncertainties in kinetic data, reconciling discrepancies between predicted and observed yields .

Q. What advanced analytical techniques are suitable for elucidating stereochemical or conformational dynamics?

  • Methodological Answer :

  • Stereochemistry : Perform X-ray crystallography (as in ) or NOESY NMR to resolve diastereomers in the 4,5-dihydropyrazole ring.
  • Conformational Analysis : Use molecular dynamics (MD) simulations with explicit solvent models to study rotational barriers in the thiophen-2-yl and benzenesulfonamide moieties .

Q. How can researchers design experiments to investigate metabolic stability or toxicity?

  • Methodological Answer :

  • Metabolism : Use hepatic microsomal assays (human/rat) with LC-HRMS to identify phase I/II metabolites. Compare metabolic clearance rates to structural analogs (e.g., PubChem ID 6426663) .
  • Toxicity : Apply transcriptomic profiling (RNA-seq) in cell lines to detect pathways affected by prolonged exposure (e.g., oxidative stress, apoptosis) .

Q. What methodologies are effective for analyzing reaction byproducts during scale-up synthesis?

  • Methodological Answer :

  • Use preparative HPLC or centrifugal partition chromatography (CPC) to isolate trace byproducts. Characterize structures via HRMS and 2D NMR (HSQC, HMBC) .
  • Implement process analytical technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring of impurity formation during continuous flow synthesis .

Q. How can cross-disciplinary approaches (e.g., materials science) enhance applications of this compound?

  • Methodological Answer :

  • Explore its use in metal-organic frameworks (MOFs) by functionalizing the sulfonamide group for gas adsorption studies. Characterize porosity via BET surface area analysis .
  • Investigate photophysical properties (e.g., fluorescence quenching by thiophene) for sensor development using time-resolved spectroscopy .

Tables for Quick Reference

Property Method/Technique Relevant Evidence
SolubilityReverse-phase HPLC
Reaction OptimizationDoE + Quantum Chemical Calculations
Metabolic StabilityHepatic Microsomal Assay + HRMS
Stereochemical ResolutionX-ray Crystallography

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